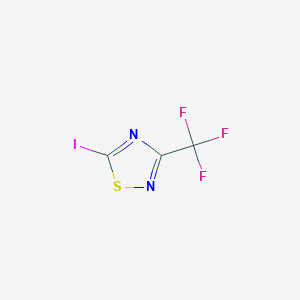
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole is a chemical compound characterized by the presence of iodine, trifluoromethyl, and thiadiazole groups
Vorbereitungsmethoden
The synthesis of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole typically involves the introduction of iodine and trifluoromethyl groups into a thiadiazole ring. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with iodine under specific conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole can be compared with other similar compounds, such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Another compound with similar functional groups but a different core structure.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: A compound with a similar trifluoromethyl and iodine substitution pattern but on a pyridine ring.
The uniqueness of this compound lies in its thiadiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C3F3IN2S |
|---|---|
Molekulargewicht |
280.01 g/mol |
IUPAC-Name |
5-iodo-3-(trifluoromethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C3F3IN2S/c4-3(5,6)1-8-2(7)10-9-1 |
InChI-Schlüssel |
SRNGCPBKABHVSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NSC(=N1)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


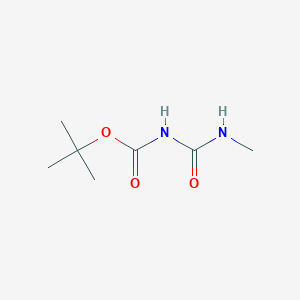

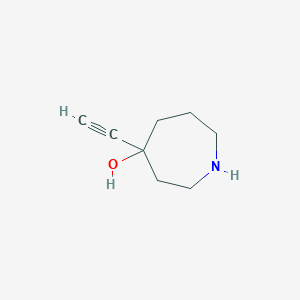
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)
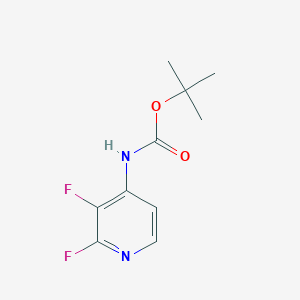
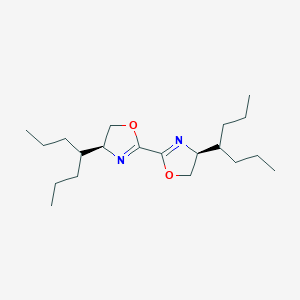

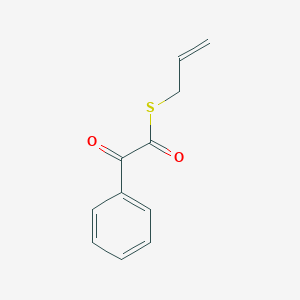
![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
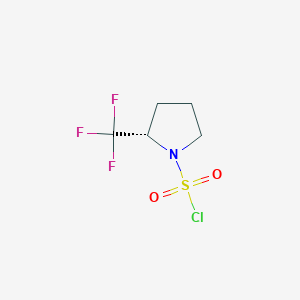
![Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B12844087.png)

![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)

